molecular formula C16H11FN2O2 B5719071 (E)-2-cyano-N-(4-fluorophenyl)-3-(4-hydroxyphenyl)prop-2-enamide

(E)-2-cyano-N-(4-fluorophenyl)-3-(4-hydroxyphenyl)prop-2-enamide

Cat. No.: B5719071
M. Wt: 282.27 g/mol
InChI Key: KBMKLWFJCKMCID-FMIVXFBMSA-N
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Description

(E)-2-cyano-N-(4-fluorophenyl)-3-(4-hydroxyphenyl)prop-2-enamide is an organic compound characterized by the presence of a cyano group, a fluorophenyl group, and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-N-(4-fluorophenyl)-3-(4-hydroxyphenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroaniline and 4-hydroxybenzaldehyde.

    Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base by reacting 4-fluoroaniline with 4-hydroxybenzaldehyde under acidic conditions.

    Addition of Cyano Group: The intermediate is then treated with a cyano group donor, such as malononitrile, under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-N-(4-fluorophenyl)-3-(4-hydroxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-fluorobenzaldehyde or 4-fluorobenzophenone.

    Reduction: Formation of 2-amino-N-(4-fluorophenyl)-3-(4-hydroxyphenyl)prop-2-enamide.

    Substitution: Formation of derivatives with different substituents replacing the fluorine atom.

Scientific Research Applications

(E)-2-cyano-N-(4-fluorophenyl)-3-(4-hydroxyphenyl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-2-cyano-N-(4-fluorophenyl)-3-(4-hydroxyphenyl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The cyano group can act as an electrophile, while the hydroxy and fluorophenyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-cyano-N-(4-chlorophenyl)-3-(4-hydroxyphenyl)prop-2-enamide
  • (E)-2-cyano-N-(4-bromophenyl)-3-(4-hydroxyphenyl)prop-2-enamide
  • (E)-2-cyano-N-(4-methylphenyl)-3-(4-hydroxyphenyl)prop-2-enamide

Uniqueness

(E)-2-cyano-N-(4-fluorophenyl)-3-(4-hydroxyphenyl)prop-2-enamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form specific interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-2-cyano-N-(4-fluorophenyl)-3-(4-hydroxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2O2/c17-13-3-5-14(6-4-13)19-16(21)12(10-18)9-11-1-7-15(20)8-2-11/h1-9,20H,(H,19,21)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBMKLWFJCKMCID-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C(=O)NC2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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